Grandisol (CAS: 26532-22-9) is a structurally complex cyclobutane monoterpene alcohol that serves as the primary active ingredient in 'grandlure,' the commercial aggregation pheromone used for monitoring and mass-trapping the cotton boll weevil (Anthonomus grandis)[1]. Featuring a highly strained cyclobutane ring with contiguous stereocenters and a boiling point of 50–60 °C at 1 mmHg, it presents distinct synthetic and formulation requirements. In procurement contexts, grandisol is primarily sourced as a high-value agrochemical active ingredient for integrated pest management (IPM) systems, where its precise stereochemistry and vapor pressure are critical for sustained field release and species-specific behavioral disruption.
Generic substitution fails with grandisol because pheromone-mediated behavioral responses are strictly governed by precise receptor-ligand interactions that do not tolerate functional group or structural deviations. Replacing grandisol with broader-spectrum attractants or generic monoterpenes eliminates the species-specific aggregation response required for targeted mass trapping. Furthermore, substituting grandisol with its closely related oxidized analogs—such as the aldehyde (grandisal) or the carboxylic acid (grandisoic acid)—drastically alters the target pest profile, shifting attraction away from the boll weevil and toward entirely different agricultural pests like bark weevils or the plum curculio [1]. Consequently, buyers cannot use structural analogs interchangeably without completely compromising the efficacy of the pest management system.
For agricultural procurement, the necessity of sourcing enantiopure pheromones often dictates project feasibility due to high asymmetric synthesis costs. However, field studies demonstrate that racemic (±)-grandisol is equally as effective at attracting cotton boll weevils as the naturally occurring (+)-enantiomer [1]. This 1:1 behavioral response ratio allows manufacturers to bypass complex enantioselective synthesis, significantly reducing the cost of active ingredient procurement without sacrificing trap catch rates.
| Evidence Dimension | Field trap catch efficacy |
| Target Compound Data | Racemic (±)-Grandisol (Equivalent attraction) |
| Comparator Or Baseline | Enantiopure (+)-Grandisol (Baseline natural attractant) |
| Quantified Difference | 1:1 behavioral response ratio (no statistical difference in catch rates) |
| Conditions | Field trap catch assays for Anthonomus grandis |
Justifies the procurement of the significantly more cost-effective racemic mixture for bulk agricultural deployment instead of the expensive enantiopure form.
The field efficacy of grandisol is highly dependent on its formulation matrix. When deployed alone, grandisol exhibits baseline attraction for certain bark beetles. However, co-formulating grandisol with synergistic host plant volatiles, such as cis-verbenol or α-pinene, yields a 3.6- to 13-fold increase in trap catch rates [1]. This dictates that bulk procurement of grandisol must be paired with appropriate kairomone co-formulants to achieve commercially viable mass-trapping performance.
| Evidence Dimension | Trap catch multiplication factor |
| Target Compound Data | Grandisol + synergistic terpenes (3.6x to 13x catch increase) |
| Comparator Or Baseline | Grandisol deployed alone (Baseline catch) |
| Quantified Difference | 3.6- to 13-fold increase in field capture rates |
| Conditions | Slow-rotating trap pairs in field environments |
Demonstrates that procurement strategies must include specific co-formulants to maximize the return on investment for the active pheromone ingredient.
Procurement teams must strictly control the oxidation state of the cyclobutane side chain, as it governs species specificity. While grandisol (the alcohol) is the primary attractant for the boll weevil, substituting it with its carboxylic acid analog, grandisoic acid, completely shifts the biological activity. Grandisoic acid specifically targets the plum curculio (Conotrachelus nenuphar) and exhibits no cross-efficacy for boll weevils[1]. This strict functional group specificity prevents the interchangeable use of oxidized analogs in trap manufacturing.
| Evidence Dimension | Species-specific behavioral response |
| Target Compound Data | Grandisol (Targets Anthonomus grandis) |
| Comparator Or Baseline | Grandisoic Acid (Targets Conotrachelus nenuphar) |
| Quantified Difference | Complete shift in target species with zero cross-efficacy |
| Conditions | Species-specific field capture and electroantennogram (EAG) assays |
Highlights the strict non-interchangeability of oxidation states, requiring precise procurement of the alcohol form for boll weevil management.
Historically, grandisol was obtained via biological extraction, which was highly inefficient and unscalable for commercial agriculture. Modern procurement relies on synthetic grandisol produced via a highly optimized 1,5-enyne metathesis route. This 8-step microwave-assisted synthesis achieves high-yield conversion to the requisite cyclobutane core, completely replacing the need for biological harvesting[1]. This ensures a stable, scalable supply chain capable of meeting the tonnage requirements of global integrated pest management programs.
| Evidence Dimension | Synthetic scalability and yield |
| Target Compound Data | 8-step synthetic route via enyne metathesis (High yield, scalable) |
| Comparator Or Baseline | Biological extraction from Anthonomus grandis (Trace yield, unscalable) |
| Quantified Difference | Complete replacement of biological harvesting with scalable commercial synthesis |
| Conditions | Laboratory and commercial-scale chemical synthesis |
Assures buyers of a stable, scalable synthetic supply chain that is not constrained by biological harvesting limitations.
Procurement of racemic grandisol as the primary active ingredient in grandlure formulations for cotton crop protection, where the racemic mixture provides cost-effective, high-efficacy field attraction [1].
Co-formulating grandisol with grandisal and host plant volatiles (such as α-pinene) to manufacture targeted lures for monitoring Pissodes bark weevils in commercial timber and forestry operations [2].
Sourcing enantiopure (+)-grandisol for use as a high-precision analytical reference standard in Gas Chromatography-Electroantennographic Detection (GC-EAD) workflows to map insect olfactory responses [2].
Utilizing the highly strained, stereo-dense cyclobutane core of grandisol as a starting scaffold in organic synthesis to develop novel agrochemicals or specialized fine chemicals [1].